N-(2-(1-Methylpyrrolidin-2-yl)ethyl)acetamide

Description

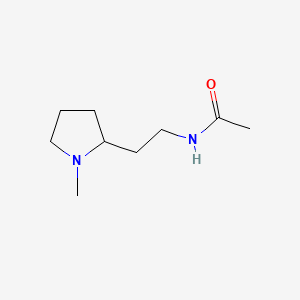

N-(2-(1-Methylpyrrolidin-2-yl)ethyl)acetamide is a pyrrolidine-containing acetamide derivative. Its structure features a 1-methylpyrrolidin-2-yl group linked via an ethyl chain to an acetamide moiety. The compound’s molecular formula is C₁₁H₂₀N₂O, with a molecular weight of 196.29 g/mol.

Properties

CAS No. |

83732-74-5 |

|---|---|

Molecular Formula |

C9H18N2O |

Molecular Weight |

170.25 g/mol |

IUPAC Name |

N-[2-(1-methylpyrrolidin-2-yl)ethyl]acetamide |

InChI |

InChI=1S/C9H18N2O/c1-8(12)10-6-5-9-4-3-7-11(9)2/h9H,3-7H2,1-2H3,(H,10,12) |

InChI Key |

ICPOSULTPHUPHV-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NCCC1CCCN1C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(1-Methylpyrrolidin-2-yl)ethyl)acetamide typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diaminobutane, under acidic conditions.

Acetamide Formation: The final step involves the reaction of the N-(2-(1-Methylpyrrolidin-2-yl)ethyl)amine with acetic anhydride to form the acetamide group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(2-(1-Methylpyrrolidin-2-yl)ethyl)acetamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of the corresponding amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Various nucleophiles, solvents like dimethylformamide, elevated temperatures.

Major Products Formed:

Oxidation: N-oxides of this compound.

Reduction: N-(2-(1-Methylpyrrolidin-2-yl)ethyl)amine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(2-(1-Methylpyrrolidin-2-yl)ethyl)acetamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various heterocyclic compounds.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may be used in the design of enzyme inhibitors or receptor modulators.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and other functional materials.

Mechanism of Action

The mechanism of action of N-(2-(1-Methylpyrrolidin-2-yl)ethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and the acetamide group contribute to its binding affinity and specificity. The compound may modulate the activity of its targets by either inhibiting or activating their function, depending on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrrolidine Moieties

(S)-N-((1-(2-Chloroacetyl)pyrrolidin-2-yl)methyl)acetamide (CAS 1353994-56-5)

- Structure : Features a chloroacetyl-substituted pyrrolidine attached to acetamide via a methyl group.

- Key Differences : The chloroacetyl group introduces electrophilic reactivity, enabling cross-coupling reactions, unlike the ethyl-linked 1-methylpyrrolidine in the target compound.

2-Ethoxy-N-[(1-methylpyrrolidin-3-yl)methyl]acetamide (CAS 1342853-67-1)

Acetamides with Heteroaromatic Substituents

2-(3-Cyanophenyl)-N-(4-methylpyridin-3-yl)acetamide (PDB 5RGX)

- Structure: Combines a 3-cyanophenyl group and 4-methylpyridine.

- Applications : SARS-CoV-2 main protease (Mpro) inhibitor with binding affinity <−22 kcal/mol .

- Comparison : The pyridine ring enhances π-π stacking with HIS163 in Mpro, whereas the pyrrolidine in the target compound may favor hydrophobic interactions.

N-(4-(1H-Pyrazol-1-yl)phenyl)acetamide

Aminoethyl-Substituted Acetamides

N-{2-[(3-Hydroxymethylphenyl)(3-methoxyphenyl)amino]ethyl}acetamide

Comparative Analysis Table

Key Findings and Implications

Structural Flexibility vs. In contrast, pyridine- or pyrazole-substituted analogs leverage aromatic interactions for enzyme inhibition .

Synthetic Accessibility : The target compound’s synthesis aligns with established methods for N-alkylated pyrrolidines , whereas diaryl-substituted acetamides require multi-step catalysis .

Pharmacological Potential: While pyridine-based acetamides show antiviral activity , the target compound’s pyrrolidine-ethyl chain may favor blood-brain barrier penetration, suggesting CNS applications.

Biological Activity

N-(2-(1-Methylpyrrolidin-2-yl)ethyl)acetamide, a compound with potential therapeutic applications, has garnered interest in recent years due to its biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Synthesis

This compound is characterized by the presence of a pyrrolidine ring, which contributes to its biological activity. The synthesis of this compound typically involves acylation reactions that modify the pyrrolidine structure to enhance its pharmacological properties.

Opioid Agonism

Research indicates that derivatives of this compound exhibit significant activity as opioid kappa agonists. A study highlighted the synthesis of various N-acyl and N-alkyl derivatives, demonstrating that certain compounds possess potent analgesic effects in vivo. For instance, one derivative was found to have an effective dose (ED50) of 0.04 mg/kg in a mouse abdominal constriction model, indicating strong analgesic potential .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Variations in substituents on the pyrrolidine ring have been shown to alter binding affinity and selectivity for opioid receptors. For example, modifications at the carbon adjacent to the amide nitrogen significantly impacted the compound's potency and selectivity .

Analgesic Efficacy

A notable case study involved testing a series of N-acyl derivatives in animal models to assess their analgesic efficacy. The results demonstrated that specific substitutions on the pyrrolidine moiety led to enhanced analgesic effects compared to standard opioids. This suggests that this compound and its derivatives could serve as novel analgesics with reduced side effects associated with traditional opioid therapies .

In Vitro Studies

In vitro studies have also been conducted to evaluate the interaction of this compound with various biological targets, including neurotransmitter receptors. These studies revealed that certain derivatives exhibit multimodal action, targeting not only opioid receptors but also serotonin and dopamine transporters, which may contribute to their overall therapeutic profile .

ADMET Properties

Understanding the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound is crucial for its development as a therapeutic agent. Preliminary analyses suggest that some derivatives possess favorable pharmacokinetic profiles, including good blood-brain barrier permeability and low clearance rates, which are essential for central nervous system (CNS) activity .

| Property | This compound | Comparison Compound |

|---|---|---|

| Blood-Brain Barrier (BBB) | Moderate permeability | High |

| Clearance Rate | Low | Moderate |

| Oral Bioavailability | High | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.